molecular formula C18H14ClF3N2S B2890406 5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole CAS No. 318234-16-1

5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole

Cat. No. B2890406
M. Wt: 382.83
InChI Key: RGBAQSSQLUBRHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde can be synthesized from 3-methyl-1-phenyl-1H pyrazol-5 (4H)-one under Vilsmeier-Haack reaction conditions . Knoevenagel condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with ethylcyanoacetate at 0°C has been reported to afford ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction methods . The crystal structure of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde belongs to the monoclinic space group P 2 1 / c .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can participate in the synthesis of 2-((5-phenoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinecarbothiomide derivatives with potential anticonvulsant properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole is a white crystalline solid that is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .

Scientific Research Applications

Synthesis and Derivative Formation

5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole is a chemical compound used in the synthesis of various pharmaceutically important heteroaromatics. For example, it's utilized in the formation of substituted pyrazoles and pyrimethamine from precursors like 3-methylthio-1-phenyl-4-phenylsulfonyl-2-buten-1-one, demonstrating its versatility in organic synthesis (Yokoyama, Tsuji, & Imamoto, 1984).

Catalysis

In the field of catalysis, sulfuric acid derivatives related to this compound have been employed as recyclable catalysts for condensation reactions between aromatic aldehydes and pyrazolones. These reactions yield alkylmethylene-bis(pyrazolones) with high efficiency, showcasing its potential in green chemistry and sustainable processes (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Synthesis of Pyrazole Derivatives

Further research includes the development of pyrazole derivatives featuring functionalized side chains, which have applications in materials science and pharmaceuticals. These derivatives have been synthesized with varying alkyl and aryl substituents, highlighting the compound's adaptability in creating complex molecular architectures (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

Antimicrobial and Anti-inflammatory Activity

Some pyrazole derivatives containing aryl sulfonate moieties, synthesized using a compound similar to 5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole, have shown significant anti-inflammatory and antimicrobial activities. This highlights its potential use in developing new therapeutic agents (Kendre, Landge, Jadhav, & Bhusare, 2013).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields. Given the wide range of biological activities exhibited by similar compounds, it could be of interest in the development of new drugs or pesticides .

properties

IUPAC Name

5-chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2S/c1-24-17(19)15(16(23-24)12-6-3-2-4-7-12)11-25-14-9-5-8-13(10-14)18(20,21)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBAQSSQLUBRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole

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